molecular formula C23H19FN4O3 B2640455 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1251671-34-7

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2640455
CAS No.: 1251671-34-7
M. Wt: 418.428
InChI Key: YCFXFHFDLYDJPY-UHFFFAOYSA-N
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Description

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound that features a quinoline core, an oxadiazole ring, and a fluoro-methylphenyl group

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.

    Industrial Applications: The compound’s unique properties may make it suitable for use in the development of new materials or as a catalyst in chemical reactions.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Biochemical Analysis

Biochemical Properties

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide: plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, such as 3-hydroxykynurenine transaminase (HKT) , which is involved in the kynurenine pathway . This inhibition can lead to changes in the levels of metabolites and affect metabolic flux. Additionally, the compound may interact with other proteins and receptors, influencing their activity and function.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis. It may also affect the expression of genes related to these pathways, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s inhibition of 3-hydroxykynurenine transaminase (HKT) is a key example, where it competes with the natural substrate for binding to the enzyme’s active site . This competitive inhibition can lead to a decrease in the enzyme’s activity and subsequent changes in the metabolic pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound can result in sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of This compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the flow of metabolites through these pathways. The compound’s inhibition of 3-hydroxykynurenine transaminase (HKT) affects the kynurenine pathway, leading to changes in the levels of metabolites such as xanthurenic acid . These alterations can have downstream effects on cellular metabolism and function.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in certain tissues . Understanding these processes is essential for predicting the compound’s distribution and localization in vivo.

Subcellular Localization

The subcellular localization of This compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Quinoline Core Construction: The quinoline core is often constructed via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The final step involves coupling the oxadiazole and quinoline intermediates with the fluoro-methylphenyl acetamide moiety using reagents like coupling agents (e.g., EDCI, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro-methylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core may yield quinoline N-oxides, while reduction of the oxadiazole ring could lead to the formation of amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine

Uniqueness

What sets 2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide apart from similar compounds is its combination of the quinoline core with the oxadiazole ring and the fluoro-methylphenyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-13-10-15(24)8-9-18(13)25-20(29)12-28-19-5-3-2-4-16(19)17(11-21(28)30)23-26-22(27-31-23)14-6-7-14/h2-5,8-11,14H,6-7,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFXFHFDLYDJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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